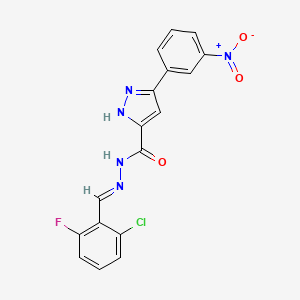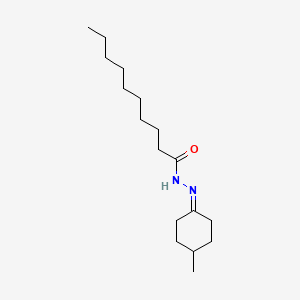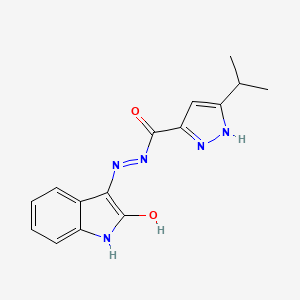![molecular formula C16H13BrN2O B11970927 2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)
2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with bromo and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzohydrazide with phenylbromoacetic acid under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would reduce any reducible functional groups present.
Scientific Research Applications
2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening in drug discovery.
Mechanism of Action
The mechanism of action of 2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and oxadiazole moieties could facilitate binding to active sites or influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
- 2-[Chloro(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-[Fluoro(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-[Iodo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Comparison: The primary difference between these compounds lies in the halogen substituent (bromo, chloro, fluoro, iodo). This variation can significantly impact their reactivity, biological activity, and physical properties. For instance, the bromo derivative may exhibit different pharmacokinetics compared to the fluoro derivative due to differences in size, electronegativity, and bond strength.
Properties
Molecular Formula |
C16H13BrN2O |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-[bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13BrN2O/c1-11-7-9-13(10-8-11)15-18-19-16(20-15)14(17)12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI Key |
ZVULHMAFDQWSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


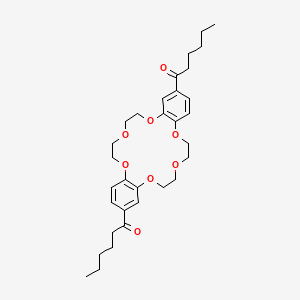
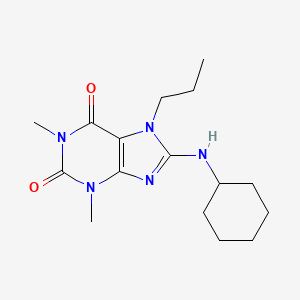
![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970861.png)

![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970865.png)
![N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide](/img/structure/B11970872.png)
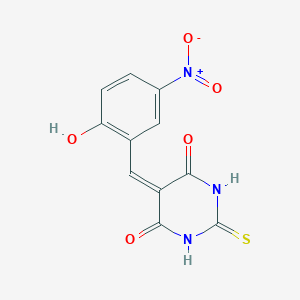
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)
![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
![2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11970893.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970901.png)
